Virologic Suppression vs. Optimized Background Therapy Alone: Fostemsavir + OBT Demonstrates 3.26-Fold Higher Odds of Suppression at Week 96
In a matching-adjusted indirect comparison (MAIC) analysis, fostemsavir plus optimized background therapy (FTR + OBT) was compared against OBT alone from the BENCHMRK-1 and BENCHMRK-2 trials. FTR + OBT demonstrated significantly higher odds of virologic suppression at week 96 (OR = 3.26; 95% CI 2.08–5.11; P < 0.001) versus OBT alone . Additionally, FTR + OBT was associated with a 135.78 cells/mm³ greater increase in CD4+ cell count from baseline through week 96 compared to BENCHMRK-1/-2 OBT (P < 0.001) . In the BRIGHTE phase 3 trial randomized cohort, fostemsavir demonstrated superior efficacy over placebo during 8-day functional monotherapy, with 60% (163/272) achieving HIV-1 RNA <40 copies/mL at week 96 and mean CD4+ cell count increase of 205 cells/µL .
| Evidence Dimension | Virologic suppression (HIV-1 RNA <50 copies/mL) at week 96 |
|---|---|
| Target Compound Data | FTR + OBT: OR = 3.26 (95% CI 2.08–5.11; P < 0.001) vs OBT alone; CD4 increase +135.78 cells/mm³ (P < 0.001) |
| Comparator Or Baseline | OBT alone from BENCHMRK-1/-2 trials (N = 237); OBT alone from VIKING-3 (N = 183) |
| Quantified Difference | OR = 3.26-fold higher virologic suppression odds; +135.78 cells/mm³ CD4 advantage vs BENCHMRK; OR = 1.34 (n.s.) vs VIKING-3 |
| Conditions | MAIC reweighting of BRIGHTE individual participant data to match BENCHMRK-1/-2 and VIKING-3 populations; heavily treatment-experienced adults with multidrug-resistant HIV-1 |
Why This Matters
This is the strongest available evidence quantifying fostemsavir's incremental benefit over OBT alone in the target HTE population, directly informing formulary inclusion and procurement decisions for multidrug-resistant HIV treatment programs.
- [1] Anderson SJ, van Doornewaard A, Turner M, Jacob I. Comparative Efficacy and Safety of Fostemsavir in Heavily Treatment-Experienced People With HIV-1. Clin Ther. 2022;44(6):886-900. doi:10.1016/j.clinthera.2022.04.007 View Source
- [2] Lataillade M, Lalezari JP, Kozal M, et al. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study. Lancet HIV. 2020;7(11):e740-e751. doi:10.1016/S2352-3018(20)30240-X View Source
